(S)-1-Mesitylethanamine hydrochloride (S)-1-Mesitylethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2227804-07-9
VCID: VC7499284
InChI: InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1
SMILES: CC1=CC(=C(C(=C1)C)C(C)N)C.Cl
Molecular Formula: C11H18ClN
Molecular Weight: 199.72

(S)-1-Mesitylethanamine hydrochloride

CAS No.: 2227804-07-9

Cat. No.: VC7499284

Molecular Formula: C11H18ClN

Molecular Weight: 199.72

* For research use only. Not for human or veterinary use.

(S)-1-Mesitylethanamine hydrochloride - 2227804-07-9

Specification

CAS No. 2227804-07-9
Molecular Formula C11H18ClN
Molecular Weight 199.72
IUPAC Name (1S)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1
Standard InChI Key VFBGENMGPYITQS-PPHPATTJSA-N
SMILES CC1=CC(=C(C(=C1)C)C(C)N)C.Cl

Introduction

Chemical Structure and Stereochemical Significance

(S)-1-Mesitylethanamine hydrochloride (CAS No. 2227804-07-9) possesses the molecular formula C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . The mesityl group (1,3,5-trimethylphenyl) contributes significant steric bulk, influencing the compound’s reactivity and interaction with biological targets. The ethanamine moiety features a chiral center at the alpha-carbon, with the S-configuration dictating its enantiomeric purity. This stereochemical specificity is critical for applications in asymmetric catalysis and drug development, where enantioselectivity determines biological activity .

The hydrochloride salt form improves crystallinity and stability, making the compound suitable for storage and handling in laboratory settings. X-ray crystallography studies of analogous compounds reveal that the mesityl group adopts a planar conformation, while the ethylamine chain exhibits flexibility, enabling diverse binding modes .

Synthetic Methodologies and Optimization

General Synthesis Route

The synthesis of (S)-1-Mesitylethanamine hydrochloride involves multistep organic reactions, beginning with the preparation of the mesityl precursor and proceeding through amination and chiral resolution stages. A representative pathway includes:

  • Friedel-Crafts Alkylation: Mesitylene (1,3,5-trimethylbenzene) undergoes alkylation with ethyl bromide in the presence of aluminum chloride, yielding 1-mesitylethane.

  • Amination: The ethyl group is functionalized via bromination followed by nucleophilic substitution with ammonia, producing racemic 1-mesitylethanamine.

  • Chiral Resolution: The racemic mixture is separated using chiral acids (e.g., tartaric acid) or chromatographic techniques to isolate the S-enantiomer.

  • Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability .

Industrial-Scale Considerations

A patent detailing the synthesis of structurally similar amines (e.g., (1-cyclopropyl-1-methyl)ethylamine hydrochloride) highlights the use of Grignard reagents and chlorosulfonyl isocyanate for efficient amination . Adapting this methodology, (S)-1-Mesitylethanamine could be synthesized via:

  • Grignard Reaction: Reaction of mesitylmagnesium bromide with acetonitrile, followed by hydrolysis to yield the amine .

  • Chlorosulfonation: Treatment with chlorosulfonyl isocyanate under controlled temperatures (0–5°C) to form intermediates, which are subsequently hydrolyzed with sodium hydroxide .

Key Optimization Parameters:

  • Temperature Control: Reactions conducted at low temperatures (−50°C to 5°C) prevent side reactions and improve yield .

  • Molar Ratios: A 1.1:1 molar ratio of chlorosulfonyl isocyanate to amine precursor ensures complete conversion .

  • Solvent Selection: Dichloromethane and tetrahydrofuran are preferred for their inertness and ability to dissolve intermediates .

Physicochemical Properties and Characterization

Physical Properties

PropertyValueSource
Molecular Weight199.72 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
Storage ConditionsRoom temperature (RT)

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in biochemical assays. Storage at room temperature avoids degradation associated with freeze-thaw cycles .

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to the mesityl methyl groups (δ 2.2–2.4 ppm) and ethylamine protons (δ 1.3–1.6 ppm) confirm structural integrity.

  • IR Spectroscopy: N–H stretching vibrations (3300–3500 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) validate the hydrochloride salt formation .

Applications in Scientific Research

Asymmetric Synthesis

The S-enantiomer serves as a chiral auxiliary in the synthesis of pharmacologically active compounds. For example, it has been employed in the preparation of β-amino alcohols, which are precursors to antiviral agents .

Biological Studies

In enzymology, (S)-1-Mesitylethanamine hydrochloride acts as a competitive inhibitor for amine-processing enzymes such as monoamine oxidases. Its bulky mesityl group sterically hinders substrate binding, providing insights into enzyme active-site dynamics .

Material Science

The compound’s thermal stability and crystalline nature make it a candidate for designing metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

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